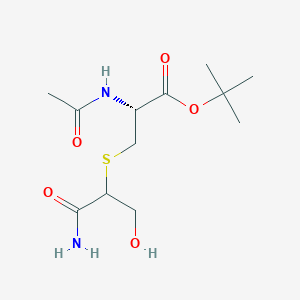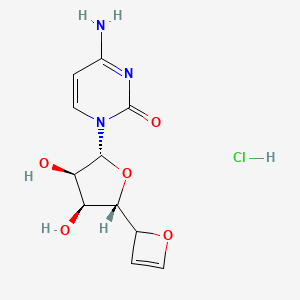
2,2,5,6,6-Pentamethylhepten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE is an organic compound characterized by its unique structure, which includes multiple methyl groups and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE typically involves the use of specific reagents and catalysts under controlled conditions. One common method includes the aldol condensation reaction, where appropriate aldehydes and ketones are reacted in the presence of a base to form the desired product. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as catalytic hydrogenation and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The methyl groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
(4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism by which (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be mediated through binding to enzymes or receptors, altering their function and leading to the observed effects. The exact pathways can vary depending on the specific application and the derivative compounds involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE include other alkenes and ketones with multiple methyl groups, such as:
- 2,2,4,4-Tetramethylpent-3-en-2-one
- 3,3,5,5-Tetramethylhex-4-en-2-one
Uniqueness
What sets (4E)-2,2,5,6,6-PENTAMETHYLHEPT-4-EN-3-ONE apart is its specific arrangement of methyl groups and the position of the double bond, which confer unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over similar molecules.
Propiedades
Número CAS |
21451-78-5 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
(E)-2,2,5,6,6-pentamethylhept-4-en-3-one |
InChI |
InChI=1S/C12H22O/c1-9(11(2,3)4)8-10(13)12(5,6)7/h8H,1-7H3/b9-8+ |
Clave InChI |
JDSKGLJSYUSELX-CMDGGOBGSA-N |
SMILES isomérico |
C/C(=C\C(=O)C(C)(C)C)/C(C)(C)C |
SMILES canónico |
CC(=CC(=O)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



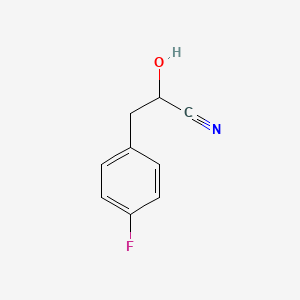
![(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate](/img/structure/B13822914.png)
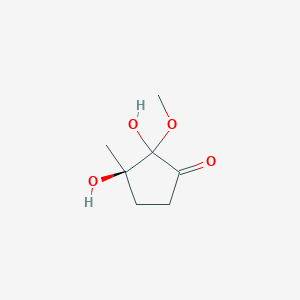
![(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B13822931.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B13822940.png)
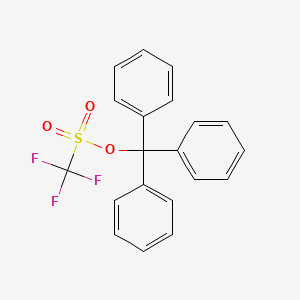


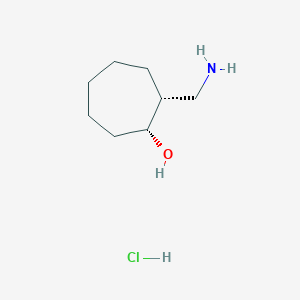
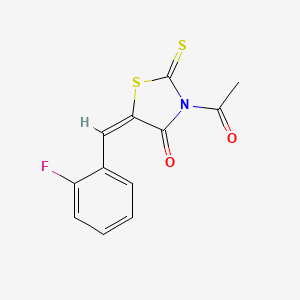
![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)
